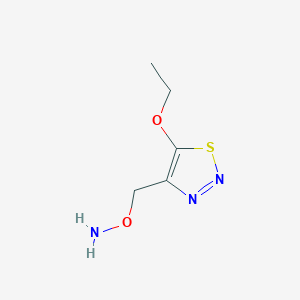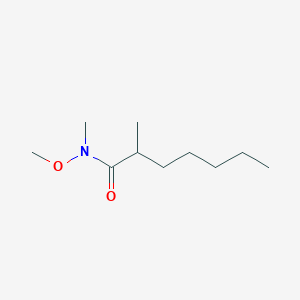
N-Methoxy-N,2-dimethylheptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N,2-dimethylheptanamide: is an organic compound with the molecular formula C10H21NO2. It is a derivative of heptanamide, characterized by the presence of a methoxy group and two methyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methoxy-N,2-dimethylheptanamide typically begins with heptanoic acid, methanol, and dimethylamine.
Esterification: Heptanoic acid is first esterified with methanol in the presence of an acid catalyst to form methyl heptanoate.
Amidation: The methyl heptanoate is then reacted with dimethylamine under controlled conditions to yield this compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methoxy-N,2-dimethylheptanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: N-Methoxy-N,2-dimethylheptanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism by which N-Methoxy-N,2-dimethylheptanamide exerts its effects is primarily through its interaction with specific molecular targets. The methoxy and dimethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Methoxy-N,2-dimethylpropanamide: Similar in structure but with a shorter carbon chain.
N-Methoxy-N,2-dimethylbutanamide: Another similar compound with a different carbon chain length.
Uniqueness: N-Methoxy-N,2-dimethylheptanamide stands out due to its specific carbon chain length and the presence of both methoxy and dimethyl groups. These structural features confer unique reactivity and binding properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-methoxy-N,2-dimethylheptanamide |
InChI |
InChI=1S/C10H21NO2/c1-5-6-7-8-9(2)10(12)11(3)13-4/h9H,5-8H2,1-4H3 |
InChI Key |
KMPDHHATASLLMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)
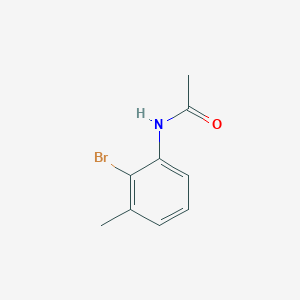

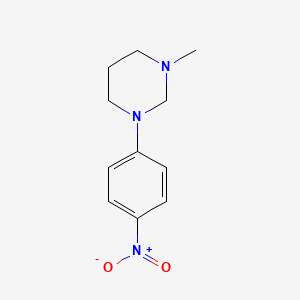
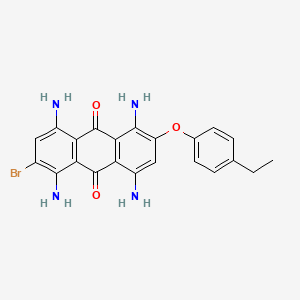

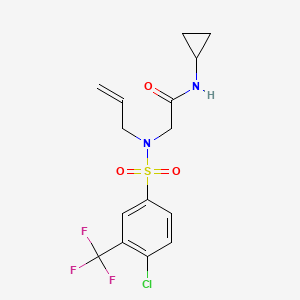
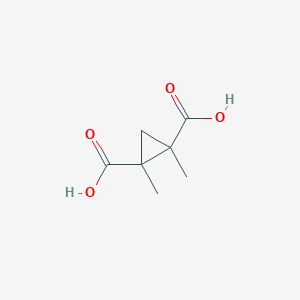
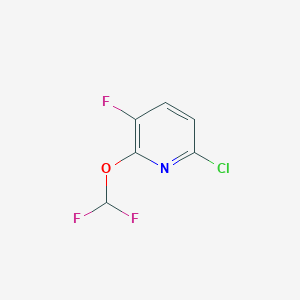


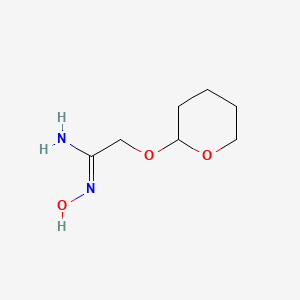
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
